4-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one
Overview
Description
“4-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one” is a biochemical used for proteomics research . It has a molecular formula of C7H6F3NO and a molecular weight of 177.12 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a trifluoromethyl group at the 6th position and a methyl group at the 4th position . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its melting point, boiling point, and density are not specified in the resources I have . These properties can be determined through experimental methods.Scientific Research Applications
Thermodynamic and Transport Properties
A study focused on pyridinium-based ionic liquids demonstrates the utility of these compounds in understanding thermodynamic and transport properties. The research combines experimental and molecular dynamics studies to explore self-diffusivities, activation energies, volumetric properties, and simulated heat capacities, highlighting their potential in material science applications (Cadena et al., 2006).
High-Performance Materials
Another significant application is in the synthesis of high-performance materials, such as fluorinated pyridine-bridged aromatic poly(ether-imide)s. These materials exhibit excellent thermal properties, mechanical strength, optical transparency, and low dielectric constants, making them suitable for advanced engineering applications (Wang et al., 2008).
Catalysis and Synthesis
Research on solvent-free synthesis of 2,4,6-triarylpyridine derivatives highlights the role of certain pyridine compounds in facilitating catalytic reactions. This method provides an eco-friendly approach to synthesizing biologically and pharmaceutically relevant pyridine derivatives, underlining their importance in organic synthesis (Maleki, 2015).
Water Oxidation Catalysts
A study on Ru complexes for water oxidation where pyridine plays a crucial role in the complex structure demonstrates the application in renewable energy. These complexes show potential in oxygen evolution reactions, essential for water-splitting processes (Zong & Thummel, 2005).
Organic Electronics
In the field of organic electronics, pyridine derivatives have been used to synthesize trifluoromethylated analogues of dihydroorotic acid, showcasing their utility in developing new organic compounds with potential applications in pharmaceuticals and materials science (Sukach et al., 2015).
Properties
IUPAC Name |
4-methyl-6-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-4-2-5(7(8,9)10)11-6(12)3-4/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKJHRDIKOQSFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434459 | |
Record name | 4-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749256-84-6 | |
Record name | 4-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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